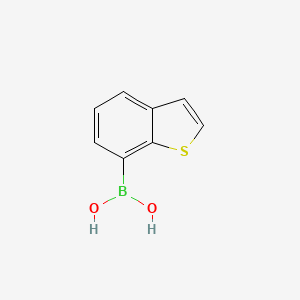

1-Benzothien-7-ylboronic acid

Cat. No. B1286102

Key on ui cas rn:

628692-17-1

M. Wt: 178.02 g/mol

InChI Key: RVFILKCRCVFHPV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08063035B2

Procedure details

Combine 7-bromobenzo[b]thiophene (300 g, 1.41 mmol) and tri-isopropylborate (403.6 g, 2.15 mmol) in anhydrous THF (4 L) in a 12-L Morton flask fitted with a mechanical stirrer and cool under nitrogen in a dry-ice/acetone bath to −70° C. Add n-butyl lithium (1.6 M in hexane, 714 g, 1.68 mmol) dropwise at such a rate as to keep the internal temperature less than −67.5° C. After the addition is complete allow the reaction mixture to stir at this temperature for 1 h. Remove the cooling bath and slowly add 4 L of water, which causes the temperature to rise to about −5° C. Next, add concentrated HCl (75 mL) until the pH of the solution is about pH=2. Allow the slurry to stir for 1 h. Add sufficient 5 N aqueous NaOH to adjust the pH of the mixture to about pH=12 and transfer to a 22-L bottom-drop funnel Separate and save the lower aqueous layer. Dilute the upper organic layer with 4 L of methyl-tert-butyl ether and extract with 1 L of 5 N aqueous NaOH. Separate the aqueous layer, combine with the previous aqueous extract and place back in the separatory funnel Wash the aqueous layer with additional methyl-tert-butyl ether (4 L). Again, separate the aqueous layer and transfer to a 12-L, 3-neck round bottom flask fitted with a mechanical stirrer. Cool the solution to +5° C. with an ice-water bath. Add concentrated HCl slowly until the pH of the solution is about pH=2. Stir the mixture for 30 minutes and then filter off the resulting solid. Rinse the solid on the funnel twice with 2 L of water and allow to air-dry for 30 min. Place the solid in a vacuum oven at 50° C. and dry under vacuum overnight. The dried solid is slurried with 2 L of n-heptane for 30 min to remove the yellow color. Again filter off the solid, air-dry for 30 min and then vacuum-dry at 40° C. overnight to give the title compound (188.8 g, 75%) as a white solid. 1H NMR (400 MHz, CD3OD) δ 7.86 (d, J=8 Hz, 1H), 7.49-7.57 (m, 2H), 7.30-7.39 (m, 2H).

[Compound]

Name

12-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C([O:14][B:15](OC(C)C)[O:16]C(C)C)(C)C.C([Li])CCC>C1COCC1>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([B:15]([OH:16])[OH:14])[C:7]1=2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=CC2=C1SC=C2

|

|

Name

|

|

|

Quantity

|

403.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB(OC(C)C)OC(C)C

|

[Compound]

|

Name

|

12-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

714 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at this temperature for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature less than −67.5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the cooling bath and slowly add 4 L of water, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to about −5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, add concentrated HCl (75 mL) until the pH of the solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 1 h

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add sufficient 5 N aqueous NaOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dilute the upper organic layer with 4 L of methyl-tert-butyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with 1 L of 5 N aqueous NaOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

aqueous extract

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the aqueous layer with additional methyl-tert-butyl ether (4 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Again, separate the aqueous layer and transfer to a 12-L, 3-neck round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the solution to +5° C. with an ice-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add concentrated HCl slowly until the pH of the solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the mixture for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter off the resulting solid

|

WASH

|

Type

|

WASH

|

|

Details

|

Rinse the solid on the funnel twice with 2 L of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to air-dry for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry under vacuum overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The dried solid is slurried with 2 L of n-heptane for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the yellow color

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Again filter off the solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dry for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum-dry at 40° C. overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S1C2=C(C=C1)C=CC=C2B(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 188.8 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 75218.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |